2-Chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine
Description
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Properties
Molecular Formula |
C11H6ClF3N2 |
|---|---|
Molecular Weight |
258.62 g/mol |
IUPAC Name |
2-chloro-5-[2-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C11H6ClF3N2/c12-10-16-5-7(6-17-10)8-3-1-2-4-9(8)11(13,14)15/h1-6H |
InChI Key |
YKMJTAZVWKXQQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(N=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine: Synthesis, Properties, and Applications in Drug Discovery
Introduction and Structural Elucidation
2-Chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine is a bi-aryl heterocyclic compound. Its structure features a pyrimidine ring, a cornerstone in many therapeutic agents, substituted with a chlorine atom at the 2-position and a 2-(trifluoromethyl)phenyl group at the 5-position. The chlorine atom serves as a versatile synthetic handle for further functionalization, while the trifluoromethyl group is a well-known bioisostere for enhancing metabolic stability and receptor binding affinity.
Given the absence of a dedicated CAS number, this guide will focus on the most plausible and scientifically robust method for its synthesis: a palladium-catalyzed cross-coupling reaction. This approach is fundamental in modern organic synthesis for constructing carbon-carbon bonds between aromatic systems.
Physicochemical Properties
The precise experimental data for this compound is not available. However, we can extrapolate its likely properties based on its constituent parts and data from the known precursor, 2-Chloro-5-(trifluoromethyl)pyrimidine (CAS: 69034-12-4).
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | Not assigned. | Inferred from database searches. |
| Molecular Formula | C₁₁H₆ClF₃N₂ | Calculated from structure. |
| Molecular Weight | 258.63 g/mol | Calculated from structure. |
| Appearance | Likely a white to off-white solid. | Based on related pyrimidine derivatives.[1] |
| Melting Point | Expected to be higher than 48-52 °C. | The melting point of the precursor 2-Chloro-5-(trifluoromethyl)pyrimidine is 48-52 °C; the addition of the phenyl group will likely increase this.[1] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | General solubility of similar aromatic compounds. |
| Storage Temperature | Recommended storage at -20°C. | Based on the storage temperature for the precursor.[1] |
Synthesis Methodology: A Focus on Suzuki-Miyaura Cross-Coupling
The most logical and efficient synthetic route to this compound is through a Suzuki-Miyaura cross-coupling reaction. This powerful method involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex.
For this specific synthesis, the reaction would couple 5-bromo-2-chloropyrimidine with (2-(trifluoromethyl)phenyl)boronic acid. The chlorine at the 2-position of the pyrimidine ring is generally less reactive in Suzuki couplings than a bromine at the 5-position, allowing for a regioselective reaction.
Proposed Synthetic Workflow
The following diagram illustrates the key steps in the proposed synthesis of this compound.
Caption: Proposed Suzuki-Miyaura cross-coupling workflow for the synthesis of the target molecule.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization for yield and purity.
-
Reaction Setup: In a clean, dry reaction vessel, combine 5-bromo-2-chloropyrimidine (1.0 equivalent), (2-(trifluoromethyl)phenyl)boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%), and a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 equivalents).[2]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) to prevent degradation of the catalyst and reactants.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).[2]
-
Reaction Execution: Heat the reaction mixture to a temperature between 90-100°C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure this compound.[2]
Potential Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[3] The title compound, as a derivative, holds potential in several therapeutic areas:
-
Kinase Inhibitors: The pyrimidine nucleus is a common feature in many kinase inhibitors used in oncology. The 2-chloro position provides a convenient point for elaboration to target the hinge region of kinase active sites.
-
Antiviral and Antifungal Agents: Pyrimidine derivatives have shown promise as antiviral and antifungal compounds.[3]
-
Central Nervous System (CNS) Agents: The lipophilicity imparted by the trifluoromethylphenyl group may facilitate blood-brain barrier penetration, making this scaffold interesting for CNS drug discovery.
Safety and Handling
As there is no specific safety data sheet for this compound, precautions should be based on the known hazards of its precursors and related compounds. The starting material, 2-Chloro-5-(trifluoromethyl)pyrimidine, is classified as toxic if swallowed and causes skin and eye irritation.[4][5]
General Safety Recommendations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4]
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when handling this product. Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Store locked up.[4]
Hazard Mitigation Workflow
The following diagram outlines the logical flow for safe handling and in case of exposure.
Caption: A workflow for the safe handling of and response to exposure to the chemical.
Conclusion
This compound represents a valuable, albeit not widely cataloged, building block for drug discovery and medicinal chemistry. Its synthesis is readily achievable through established and reliable methods like the Suzuki-Miyaura cross-coupling. The structural features of this compound—a reactive chloro-substituent and a lipophilic trifluoromethylphenyl group on a biologically relevant pyrimidine core—make it an attractive starting point for the development of novel therapeutic agents. Researchers working with this compound should adhere to strict safety protocols based on the known hazards of its chemical relatives.
References
- ChemBK. (2024, April 9). 2-Chloro-5-(trifluoromethyl)pyrimidine.
- Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)pyrimidine 96%.
- MedchemExpress.com. (2025, March 7). Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyrimidine.
- Watsonnoke Scientific Ltd. (2016, September 2). 2-Chloro-5-(trifluoromethyl)pyrimidine CAS 69034-12-4.
- MedChemExpress. (n.d.). 2-Chloro-5-(trifluoromethyl)pyrimidine.
- Matrix Fine Chemicals. (n.d.). 2-CHLORO-5-(TRIFLUOROMETHYL)PYRIMIDINE | CAS 69034-12-4.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- ResearchGate. (2025, August 7). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling.
- Google Patents. (n.d.). CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound.
- Google Patents. (n.d.). CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
- Semantic Scholar. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- S. Venkat Rao, et al. (2011, September 2). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. International Journal of Drug Development and Research.
- ChemicalBook. (n.d.). 2-Chloro-5-hydroxypyrimidine synthesis.
- WIPO Patentscope. (2019, July 11). WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE.
- PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyrimidine.
- Patsnap. (2019, July 23). Preparation method of 2-chloro-5-hydroxypyrimidine.
- BenchChem. (n.d.). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling.
Sources
- 1. 2-クロロ-5-(トリフルオロメチル)ピリミジン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 2-Chloro-5-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 13317019 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 5-Substituted 2-Chloropyrimidine Derivatives
This technical guide is structured to serve as a practical, authoritative resource for medicinal chemists and process scientists. It moves beyond a simple catalog to explore the reactivity, synthesis, and strategic application of 5-substituted 2-chloropyrimidines.
Core Scaffold Analysis & Strategic Applications in Drug Discovery
Executive Summary: The "Privileged" 5,2-Axis
In modern medicinal chemistry, the pyrimidine ring is a "privileged structure" due to its ubiquity in biomolecules (DNA/RNA bases). However, the 5-substituted 2-chloropyrimidine scaffold represents a specific, high-value tactical node.
-
The 2-Position (Chlorine): Acts as a highly reactive electrophile for Nucleophilic Aromatic Substitution (SNAr), allowing rapid installation of amines, ethers, or thiols (common pharmacophores).
-
The 5-Position (Substituent): Located in the "meta-like" position relative to the nitrogens, this vector is electronically distinct. It is often used for:
-
Solubility Tuning: (e.g., Morpholine, solubilizing tails).
-
Metabolic Blocking: (e.g., -F, -CF3 to prevent oxidation).
-
C-C Coupling: (e.g., -Br, -I, -B(OH)2 for Suzuki/Sonogashira expansion).[1]
-
This guide provides the physical data, synthesis protocols, and reactivity maps necessary to utilize this scaffold effectively.
Comprehensive List: Key 5-Substituted Derivatives
The following table consolidates high-frequency building blocks used in kinase inhibitor and GPCR ligand synthesis.
| Derivative Name | Structure Code | CAS Number | Mol. Weight | Key Application / Reactivity Note |
| 5-Bromo-2-chloropyrimidine | 5-Br-2-Cl | 32779-36-5 | 193.43 | The Workhorse. Dual electrophile. C2 reacts via SNAr; C5 reacts via Pd-catalyzed coupling. |
| 5-Fluoro-2-chloropyrimidine | 5-F-2-Cl | 62802-42-0 | 132.52 | Bioisostere. Fluorine mimics H-size but blocks metabolic hotspots. High electron deficiency increases C2 reactivity. |
| 2-Chloro-5-nitropyrimidine | 5-NO2-2-Cl | 10167-15-4 | 159.53 | Electronic Modulator. Strong EWG at C5 makes C2 extremely reactive to weak nucleophiles. Precursor to 5-amino derivatives. |
| 2-Chloro-5-(trifluoromethyl)pyrimidine | 5-CF3-2-Cl | 69034-08-8 | 182.53 | Lipophilicity Tuner. CF3 group increases logP and metabolic stability. |
| 2-Chloro-5-methoxypyrimidine | 5-OMe-2-Cl | 22536-65-8 | 144.56 | Electron Donor. Methoxy group deactivates the ring slightly, requiring harsher conditions for SNAr at C2. |
| 2-Chloropyrimidine-5-boronic acid | 5-B(OH)2-2-Cl | 1003845-06-4 | 158.35 | Reverse Coupling. Allows the pyrimidine to act as the nucleophile (boronate) in Suzuki couplings while preserving the C2-Cl. |
Synthetic Methodologies & Protocols
A. The Industry Standard: Chlorination of Hydroxypyrimidines
The most robust route to 2-chloropyrimidines is the chlorination of the corresponding pyrimidin-2-one (often tautomerized as 2-hydroxypyrimidine).
Protocol: Synthesis of 5-Bromo-2-chloropyrimidine Causality: Phosphorus oxychloride (POCl3) is the agent of choice. The addition of a tertiary amine base is critical to catalyze the reaction by forming a highly reactive Vilsmeier-Haack-type intermediate.
-
Setup: Flame-dry a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.
-
Reagents: Charge with 5-bromo-2-hydroxypyrimidine (35.0 g, 0.2 mol) and Toluene (200 mL).
-
Note: Toluene is preferred over neat POCl3 to manage exotherms and facilitate workup.
-
-
Activation: Add POCl3 (61.3 g, 0.4 mol) followed by the dropwise addition of Triethylamine (40.5 g, 0.4 mol).
-
Caution: Significant exotherm. Maintain internal temp < 40°C during addition.
-
-
Reaction: Heat to 80-85°C for 4–6 hours. Monitor by HPLC/TLC (Hexane/EtOAc 8:2).
-
Quench (Self-Validating Step): Cool to RT. Pour the mixture slowly into ice water (500 mL) with vigorous stirring. Maintain pH 8–9 using 20% Na2CO3.[2][3]
-
Why? Acidic quench can hydrolyze the product back to the starting material. Basic pH stabilizes the chloropyrimidine.
-
-
Isolation: Extract with Ethyl Acetate (3 x 150 mL). Dry over Na2SO4, concentrate, and recrystallize from hexane if necessary.
B. Visualizing the Workflow
The following diagram illustrates the divergent synthesis pathways starting from the 5-bromo-2-chloro scaffold.
Caption: Divergent synthesis map. The "Pivot Node" (5-Br-2-Cl) allows orthogonal functionalization: SNAr attacks C2, while Pd-catalysis engages C5.
Reactivity Profiles & Chemo-selectivity
Understanding the electronic bias of the pyrimidine ring is essential for preventing side reactions.
The "Dichotomy of Selectivity"
When working with 5-substituted 2,4-dichloropyrimidines (a common variant), selectivity becomes a major challenge.
-
Standard Model (Steric/Electronic):
-
Nucleophilic attack usually favors C4 over C2.[4]
-
Reason: The C4 position is more electron-deficient (para-like to N1, ortho-like to N3) compared to C2 (flanked by two nitrogens, but often sterically shielded or electronically deactivated by lone pair repulsion).
-
-
The "5-Substituent Effect" (Expert Insight):
-
Electron Withdrawing Groups (EWG) at C5 (e.g., -NO2, -CF3): Enhance electrophilicity at C4 , reinforcing standard selectivity (C4 > C2).
-
Electron Donating Groups (EDG) at C5 (e.g., -OMe, -NH2): Can invert selectivity or lead to mixtures. The lone pair donation into the ring raises the LUMO energy at C4, making C2 comparatively more reactive in specific solvent/base combinations.
-
Data Table: SNAr Reactivity Rates
Relative rates of displacement of Cl by Piperidine in Ethanol at 25°C.
| Substrate | Relative Rate (k_rel) | Primary Site of Attack |
| 2-Chloropyrimidine | 1.0 (Reference) | C2 |
| 2-Chloro-5-nitropyrimidine | ~3,400,000 | C2 (Rapid) |
| 2-Chloro-5-bromopyrimidine | ~24 | C2 |
| 2-Chloro-5-methoxypyrimidine | 0.3 | C2 (Sluggish) |
Data synthesized from kinetic studies on heterocyclic systems [1][2].
Case Study: Drug Discovery Application
Context: The synthesis of Palbociclib (CDK4/6 inhibitor) and Fedratinib (JAK2 inhibitor) relies heavily on the manipulation of the aminopyrimidine core.
Strategic Workflow (Graphviz): This diagram details the "Sequential Displacement Strategy" used to build library compounds like Palbociclib analogs.
Caption: Sequential functionalization strategy. Temperature control at Step 1 is vital to maximize the C4-regioisomer yield before modifying C5.
Critical Protocol Note:
When performing the Step 2 Suzuki Coupling on a substrate containing both a C2-Chlorine and a C5-Bromine:
-
Catalyst Choice: Use Pd(PPh3)4 or Pd(dppf)Cl2 .
-
Selectivity: The C-Br bond (Bond Dissociation Energy ~67 kcal/mol) undergoes oxidative addition faster than the C-Cl bond (~80 kcal/mol). This allows chemoselective arylation at C5 without disturbing the C2-Cl handle, preserving it for the final step [3].
References
-
BenchChem. (2025).[2][3] A Comparative Guide to the Synthesis of 5-Bromo-2-chloropyrimidine. Retrieved from
-
WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Retrieved from
-
National Institutes of Health (NIH). (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. J. Org.[5] Chem. 2015, 80, 15, 7757–7763.[5] Retrieved from
-
Sigma-Aldrich. (2024).[6] 2-Chloropyrimidine Product Specification & Safety Data Sheet. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Chloropyrimidine | 1722-12-9 [chemicalbook.com]
Strategic Sourcing & Technical Validation: 2-Chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine
The following technical guide details the sourcing, validation, and quality assurance strategies for 2-Chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine , a critical biaryl intermediate often utilized in the synthesis of kinase inhibitors and other bioactive heterocycles.[1]
Executive Summary: The "Make vs. Buy" Imperative
This compound is an advanced biaryl intermediate featuring an electron-deficient pyrimidine ring coupled with a sterically demanding ortho-trifluoromethyl phenyl group.[1] Unlike commodity building blocks, this compound is frequently classified as a "Make-on-Demand" item rather than a stock catalog product.[1]
For drug development programs, relying on a single "custom synthesis" vendor introduces significant supply chain risk (lead times of 4-8 weeks).[1] This guide proposes a Dual-Sourcing Strategy :
-
Primary Route: Sourcing the precursor building blocks (Stock Items) for rapid internal or CRO-partnered synthesis.[1]
-
Secondary Route: Contracting specialized custom synthesis houses for bulk delivery.
Vendor Landscape & Sourcing Strategy
The "Virtual" Supplier Model (Recommended)
Due to the specific substitution pattern (2-Cl, 5-Aryl), the most reliable sourcing method is often to purchase the two key building blocks and perform a Suzuki-Miyaura coupling.[1] This approach reduces lead time from weeks to days.
Core Building Blocks:
| Component | Chemical Name | CAS Number | Tier 1 Vendors (Stock) |
| Fragment A | 5-Bromo-2-chloropyrimidine | 32779-36-5 | Combi-Blocks, Enamine, Sigma-Aldrich, Fluorochem |
| Fragment B | 2-(Trifluoromethyl)phenylboronic acid | 1423-27-4 | Combi-Blocks, Matrix Scientific, Oakwood Chemical |
Strategic Insight:
-
Fragment A is a commodity chemical. Ensure the vendor provides a Certificate of Analysis (CoA) confirming <0.5% of the 2-bromo-5-chloro isomer (a common impurity in lower-grade batches).[1]
-
Fragment B is prone to protodeboronation. Verify the stoichiometry upon receipt using 1H-NMR (look for the boronic acid -OH protons or the specific aromatic pattern).[1]
Direct Custom Synthesis Vendors
If internal synthesis is not feasible, the following vendors are known for their capabilities in heterocyclic biaryl synthesis and likely have validated routes for this scaffold:
-
Enamine (Ukraine/Latvia): High capacity for "REAL" (Readily Accessible) compounds.
-
WuXi AppTec (China): Standard for kilogram-scale process chemistry.[1]
-
PharmBlock (USA/China): Specializes in novel pyridine/pyrimidine building blocks.
-
Combi-Blocks (USA): Often stocks the precursors and can perform the coupling on request.[1]
Technical Validation Protocol (QC)
Upon receipt of the material (whether synthesized internally or purchased), a rigorous Quality Control (QC) protocol is mandatory. The ortho-CF3 group introduces steric bulk that can affect the coupling efficiency, leading to difficult-to-separate impurities.[1]
Analytical Triage Workflow
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Objective: Confirm Identity and Purity.
-
Method: C18 Reverse Phase, Acetonitrile/Water (+0.1% Formic Acid).
-
Target Mass: [M+H]+ = 259.02 (approx). Note the Chlorine isotope pattern (3:1 ratio of M : M+2).
-
Watchout: Look for the homocoupling dimer of the boronic acid (2,2'-bis(trifluoromethyl)biphenyl), which is a common byproduct in Suzuki reactions.[1]
-
-
1H-NMR (Proton NMR):
-
Objective: Structural Confirmation.
-
Diagnostic Signals:
-
-
19F-NMR (Fluorine NMR):
-
Objective: Quantitative Purity (qNMR).
-
Diagnostic Signal: A single sharp peak around -60 ppm (relative to CFCl3).[1]
-
Impurity Check: Multiple peaks indicate rotamers (unlikely here) or regioisomers/impurities.
-
Palladium Scavenging (Crucial Step)
If the compound is intended for biological screening (e.g., kinase assays), residual Palladium (Pd) from the Suzuki coupling must be removed. Pd can act as a promiscuous inhibitor in enzymatic assays, leading to false positives.
-
Limit: < 10 ppm Pd.
-
Protocol: Treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) for 4 hours at 50°C, then filter.
Synthesis & Decision Logic (Visualization)
The following diagrams illustrate the decision logic for sourcing and the chemical pathway for synthesis.
Sourcing Decision Matrix[2][3]
Figure 1: Decision matrix for sourcing advanced intermediates. The "Internal Synthesis" route is often faster for this specific scaffold due to the availability of precursors.[1]
Synthesis Pathway (The "Virtual" Vendor Route)
Figure 2: The Suzuki-Miyaura coupling route.[1] This robust chemistry allows researchers to "assemble" the target from commodity blocks.
Quantitative Data Summary
| Parameter | Specification Target | Method | Rationale |
| Purity (LC) | > 98.0% | HPLC (UV 254 nm) | Essential for SAR data integrity. |
| Identity | Conforms to Structure | 1H-NMR, 19F-NMR | Confirms correct regioisomer.[1] |
| Residual Pd | < 10 ppm | ICP-MS | Prevents assay interference.[1] |
| Appearance | White to Off-white Solid | Visual | Dark color often indicates oxidation or Pd residue.[1] |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link][1]
Sources
Methodological & Application
Cross-coupling conditions for 2-chloropyrimidine-5-boronic acid and aryl halides
Topic: Cross-coupling conditions for 2-chloropyrimidine-5-boronic acid and aryl halides Content Type: Detailed Application Notes and Protocols
Executive Summary
The cross-coupling of 2-chloropyrimidine-5-boronic acid (or its pinacol ester) with aryl halides represents a significant challenge in medicinal chemistry due to the inherent instability of the pyrimidine boronate species. Unlike standard phenylboronic acids, electron-deficient 2-heteroaryl boronates are highly susceptible to protodeboronation under basic aqueous conditions.
This guide provides a technical roadmap for overcoming these stability issues. By shifting from standard Suzuki conditions to high-activity catalyst systems (e.g., Buchwald G3 precatalysts) and strictly controlling the pH/water profile, researchers can suppress decomposition and achieve high yields.
Part 1: Technical Background & Mechanistic Challenges
The Stability Paradox
The 2-chloropyrimidine scaffold is electron-deficient. The presence of nitrogen atoms in the ring pulls electron density away from the carbon-boron bond. When a base (hydroxide or carbonate) coordinates to the boron atom to activate it for transmetallation, it inadvertently creates a zwitterionic intermediate that is prone to hydrolytic cleavage.
The "Race Against Time": Success depends on the rate of Transmetallation (
-
Failure Mode: If the catalyst is sluggish, the activated boronate decomposes to 2-chloropyrimidine before it can couple.
-
Solution: Use electron-rich, bulky ligands (e.g., XPhos, SPhos) to accelerate oxidative addition and transmetallation.
Mechanistic Visualization
The following diagram illustrates the kinetic competition between the productive catalytic cycle and the destructive deboronation pathway.
Figure 1: Kinetic competition between productive coupling (Path A) and protodeboronation (Path B).
Part 2: Optimization Strategy Matrix
To maximize success, experimental conditions must be tuned to favor Path A.
| Parameter | Standard Recommendation | Rationale |
| Catalyst | XPhos Pd G3 or Pd(dppf)Cl₂·DCM | XPhos Pd G3 is preferred. The bulky biarylphosphine ligand facilitates rapid oxidative addition and stabilizes the Pd(0) species, accelerating the cycle to beat deboronation. |
| Base | K₃PO₄ (mild) or CsF (anhydrous) | Avoid strong bases like NaOH or Ba(OH)₂. K₃PO₄ provides a "buffered" basicity that activates boron without rapid hydrolysis. |
| Solvent | 1,4-Dioxane or THF | Ethers are preferred over alcohols to prevent solvolysis of the 2-Cl position. |
| Water | Controlled (10:1 to 5:1) | Some water is needed for the boronic acid mechanism, but excess water promotes deboronation. |
| Temperature | 40°C - 80°C | Lower temperatures (40-60°C) are better for stability if the catalyst is active enough (e.g., Buchwald G3). |
Part 3: Experimental Protocols
Protocol A: High-Activity Conditions (Recommended)
Best for: Unstable boronic acids, sterically hindered aryl halides, or when "Standard" conditions fail.
Materials:
-
Aryl Halide (1.0 equiv)
-
2-Chloropyrimidine-5-boronic acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G3 (2-5 mol%)
-
Base: K₃PO₄ (0.5 M aqueous solution or finely ground solid)
-
Solvent: THF or 1,4-Dioxane[1]
Step-by-Step Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), 2-Chloropyrimidine-5-boronic acid (1.5 mmol), and XPhos Pd G3 (0.02 - 0.05 mmol).
-
Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes (evacuate/refill x3).
-
Solvent Addition: Add degassed THF or Dioxane (4 mL).
-
Base Addition: Add degassed 0.5 M K₃PO₄ (4 mL, 2.0 mmol). Note: If using solid base, add it in step 1 and add degassed water (0.5 mL) here.
-
Reaction: Stir vigorously at 40-60°C . Monitor by LC-MS every hour.
-
Why LC-MS? TLC is often insufficient to distinguish deboronated byproduct from starting material.
-
-
Workup: Upon consumption of the aryl halide, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography. Note: The 2-Cl group makes the product less polar than typical pyridine analogs.
Protocol B: Robust Conditions (Pd-dppf)
Best for: Scale-up of simpler substrates where cost is a factor and the aryl halide is highly reactive (e.g., Aryl-Iodide).
Materials:
-
Aryl Halide (1.0 equiv)
-
2-Chloropyrimidine-5-boronic acid (1.3 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
Base: Na₂CO₂ (2.0 equiv, solid)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Setup: Combine Aryl Halide, Boronic Acid, Pd(dppf)Cl₂, and Na₂CO₃ in a flask.
-
Degassing: This step is critical. Add the solvent mixture (Dioxane/Water) and sparge with Argon for 10-15 minutes. Oxygen promotes homocoupling and catalyst deactivation.
-
Reaction: Heat to 80-90°C for 4-12 hours.
-
Checkpoint: If LC-MS shows significant starting halide but no boronic acid (indicating deboronation occurred), add another 0.5 equiv of boronic acid and continue heating.
Part 4: Troubleshooting & Optimization Logic
If the reaction fails, use this decision tree to diagnose the issue.
Figure 2: Troubleshooting logic for common failure modes.
Common Pitfalls
-
SNAr Competition: The 2-Cl position is reactive. If you use a nucleophilic base (like NaOMe) or a nucleophilic solvent (Alcohol) at high temperatures, you may displace the chloride. Stick to Carbonates/Phosphates and Ethers.
-
Pinacol Ester Hydrolysis: If using the pinacol ester, it often hydrolyzes to the acid in situ before reacting. This is normal, but ensure your stoichiometry accounts for the slower kinetics of the ester activation.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[2] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[2] Journal of the American Chemical Society.[2][3][4][5][6][7]
-
BenchChem. (2025).[8] Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem Application Library.
-
Cox, P. A., et al. (2016).[3] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[2][3][4][5][6][7]
-
Thermo Fisher Scientific. (2025). 2-Chloropyrimidine-5-boronic acid pinacol ester Safety Data Sheet & Product Information.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Late-Stage Functionalization of Pyrimidine Scaffolds
Executive Summary
Pyrimidine cores constitute the structural backbone of a vast array of FDA-approved therapeutics (e.g., Rosuvastatin, Imatinib, Fluorouracil) and agrochemicals. In the context of Structure-Activity Relationship (SAR) profiling, the ability to diversify these scaffolds at a late stage—without rebuilding the molecule from scratch—is a critical competency.
This guide moves beyond standard textbook synthesis to address the Late-Stage Functionalization (LSF) of complex pyrimidines. Unlike early-stage condensation methods (e.g., Pinner or Biginelli syntheses), LSF requires overcoming the inherent electronic deactivation of the pyrimidine ring.
Key Technical Challenges Addressed:
-
Electronic Deficit: The presence of two nitrogen atoms renders the ring highly electron-deficient, making Electrophilic Aromatic Substitution (
) difficult but facilitating Nucleophilic Radical Substitution ( / Minisci). -
Catalyst Poisoning: The Lewis-basic nitrogen lone pairs often sequester transition metal catalysts (Pd, Ir), requiring specific ligand strategies.
-
Regiocontrol: Distinguishing between the chemically similar C2, C4, and C6 positions.
Strategic Map: Regioselectivity Rules
To select the correct protocol, one must first navigate the electronic and steric map of the pyrimidine core. The diagram below illustrates the "path of least resistance" for different chemical modalities.
Figure 1: Decision matrix for targeting specific pyrimidine carbons. Nucleophilic radicals track to electron-poor sites (C2/C4), while bulky metal catalysts favor the sterically unhindered C5 position.
Protocol A: Innate C–H Alkylation via Zinc Sulfinates (Minisci-Type)
Target: C2 and C4 Positions (Nucleophilic Radical Attack) Mechanism: Oxidative radical generation followed by addition to the protonated heterocycle.
This protocol utilizes zinc sulfinate salts (often referred to as "Baran Diversinates™"). Unlike traditional Minisci reactions using carboxylic acids/AgNO3, sulfinates are shelf-stable, require no silver catalyst, and operate under milder conditions.
Materials & Reagents[1][2][3][4][5][6][7][8]
-
Substrate: Pyrimidine scaffold (1.0 equiv)
-
Reagent: Zinc sulfinate salt (
, 3.0 equiv) -
Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (3.0–5.0 equiv)
-
Solvent: DMSO/Water (3:1) or DCM/Water (Biphasic)
-
Additive: Trifluoroacetic acid (TFA) (1.0 equiv) – Critical for activating the pyrimidine.
Step-by-Step Workflow
-
Preparation: In a vial equipped with a stir bar, dissolve the pyrimidine substrate (0.2 mmol) in DMSO (2.0 mL) and Water (0.7 mL).
-
Activation: Add TFA (1.0 equiv).
-
Expert Insight: Protonation of the pyrimidine N lowers the LUMO energy, significantly accelerating the nucleophilic radical attack. Without acid, yields often drop by >50%.
-
-
Reagent Addition: Add the Zinc Sulfinate (3.0 equiv) in one portion.
-
Initiation: Add TBHP (3.0 equiv) dropwise at room temperature.
-
Note: A slight exotherm may occur.
-
-
Reaction: Stir vigorously at 50 °C for 12–24 hours.
-
Monitoring: Monitor by LC-MS.[1] If the reaction stalls, add a second portion of Sulfinate (1.0 equiv) and TBHP (1.0 equiv).
-
-
Workup: Dilute with saturated
(to neutralize TFA) and extract with EtOAc ( mL). Wash organic layer with 10% LiCl (to remove DMSO), dry over , and concentrate.
Data Summary: Regioselectivity Trends
| Substituent on Pyrimidine | Primary Site of Alkylation | Notes |
| Unsubstituted | C4 > C2 | Mixture is common; separable by chromatography.[2] |
| C4-Blocked (e.g., -OMe) | C2 | High selectivity. |
| C2-Blocked (e.g., -NH2) | C4 | High selectivity. |
| Electron-Withdrawing Groups | Increases Reactivity | Enhances yields due to lower LUMO. |
Protocol B: Iridium-Catalyzed C–H Borylation[10]
Target: C5 Position (Steric Control) Mechanism: Ir(III)/Ir(V) catalytic cycle. The active catalyst is bulky, avoiding the C2/C4 positions adjacent to the nitrogen atoms.
This method installs a Boron pinacol ester (Bpin) handle, which can be subsequently converted to an aryl, hydroxyl, or halide group via Suzuki coupling or oxidation.
Materials & Reagents[1][2][3][4][5][6][7][8]
-
Catalyst Precursor:
(1.5–3.0 mol%) -
Ligand: 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy ) (3.0–6.0 mol%)
-
Alternative: Use Me4phen if dtbpy fails.
-
-
Borylating Agent:
(Bis(pinacolato)diboron) (1.0–1.2 equiv) -
Solvent: MTBE or THF (anhydrous, degassed).
Step-by-Step Workflow
-
Glovebox/Schlenk Setup: This reaction is oxygen-sensitive. All steps should be performed under
or Ar. -
Catalyst Formation: In a sealed tube, mix
(10 mg) and dtbpy (8 mg) in MTBE (1 mL). Stir for 5 mins until the solution turns dark brown/red (active catalyst formation). -
Substrate Addition: Add the pyrimidine substrate (1.0 mmol) and
(1.0 equiv). -
Reaction: Seal the tube and heat to 80 °C for 16 hours.
-
Visual Check: The reaction usually remains dark. If it turns black and precipitates (Ir black), the catalyst has decomposed (likely due to
leak or N-poisoning).
-
-
Workup: Cool to RT. Filter through a short pad of silica/Celite eluting with DCM. Concentrate.
-
Stability Warning: Pyridyl/Pyrimidyl boronates can be protodeboronated on silica. Use neutral alumina or perform the subsequent Suzuki coupling directly ("telescoping") without isolation.
-
Critical Troubleshooting: N-Coordination
The pyrimidine nitrogen lone pair can coordinate to the Iridium, shutting down the cycle.
-
Solution 1: Use a bulky ligand (dtbpy) to sterically discourage N-coordination.
-
Solution 2: If the substrate has a free amine (-NH2), protect it as an amide or carbamate before borylation.
Protocol C: Photoredox Minisci Alkylation (Carboxylic Acids)
Target: C2/C4 Alkylation (Mild Conditions) Mechanism: Decarboxylative radical formation via Ligand-to-Metal Charge Transfer (LMCT) or HAT.
This modern variation uses carboxylic acids directly, avoiding the need for pre-formed sulfinates or high temperatures.
Materials & Reagents[1][2][3][4][5][6][7][8]
-
Photocatalyst:
(1 mol%) -
Radical Precursor: Carboxylic Acid (e.g., Pivalic acid, Cyclobutane carboxylic acid) (2.0 equiv)
-
Oxidant: Ammonium Persulfate
(2.0 equiv) -
Solvent: DMSO/TFA (via protonation).
Experimental Diagram (DOT)
Figure 2: Operational workflow for photoredox functionalization. Proper degassing is the most common failure point.
Troubleshooting & Optimization Matrix
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Minisci) | Pyrimidine ring too electron-rich. | Add more TFA to protonate the ring. Ensure radical source is generating (check for decarboxylation bubbles). |
| No Reaction (Ir-Borylation) | Catalyst poisoning by N-lone pair. | Switch to Me4phen ligand. Ensure substrate is dry (water kills the hydride intermediate). |
| Low Mass Balance | Polymerization of radicals. | Dilute the reaction (0.05 M). Add radical precursor slowly via syringe pump. |
| Regioisomer Mixture | Intrinsic lack of bias. | Separate by Prep-HPLC. If impossible, install a blocking group (e.g., Cl) at C4 early in synthesis, then remove later. |
References
-
Fujiwara, Y., et al. (2012).[3] Practical and innate carbon-hydrogen functionalization of heterocycles. Nature, 492, 95–99. [Link]
- Foundational text for Zinc Sulfinate (Diversin
-
Larsen, M. A., & Hartwig, J. F. (2014).[4] Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 136(11), 4287–4299. [Link]
- Definitive guide on steric control in boryl
-
Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666–13699. [Link]
- Comprehensive review of modern radical mechanisms.
-
Nainwal, L. M., et al. (2025).[5] Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review. Asian Journal of Chemistry, 37, 2897-2930.[5] [Link]
-
Choi, J., et al. (2021).[1] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143, 11927-11933.[1] [Link]
- Baran Lab protocol for regioselective alkyl
Sources
- 1. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 2. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 3. Baran Diversinates™ [sigmaaldrich.com]
- 4. escholarship.org [escholarship.org]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijsat.org [ijsat.org]
Troubleshooting & Optimization
Technical Support Center: Strategies for Overcoming Steric Hindrance in 2-(Trifluoromethyl)phenyl Couplings
Welcome to our dedicated technical support center for researchers, chemists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during cross-coupling reactions involving the sterically demanding 2-(trifluoromethyl)phenyl moiety. The trifluoromethyl group, while offering significant advantages in medicinal chemistry by enhancing properties like metabolic stability and lipophilicity, introduces considerable steric bulk that can impede standard cross-coupling protocols.[1][2] This guide is designed to provide you with the expertise and practical insights needed to navigate these challenges successfully.
Understanding the Challenge: The "Ortho-Trifluoromethyl" Effect
The primary obstacle in coupling substrates bearing a 2-(trifluoromethyl)phenyl group is the significant steric hindrance imposed by the bulky trifluoromethyl (CF3) group positioned ortho to the reaction site. This steric congestion can significantly hinder key steps in the catalytic cycles of common cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. Specifically, the CF3 group can:
-
Impede Oxidative Addition: The initial step where the palladium catalyst inserts into the aryl-halide bond can be slowed down by the steric bulk of the ortho-substituent.
-
Hinder Reductive Elimination: The final, product-forming step, where the two coupling partners are joined and released from the palladium center, is often the most challenging. The steric clash between the ortho-CF3 group and the other coupling partner on the metal center can create a high energy barrier for this step.[3]
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with 2-(trifluoromethyl)phenyl boronic acid is giving low to no yield. What are the most likely causes?
A1: Low yields in Suzuki-Miyaura couplings with this substrate are common and typically point to issues with the catalyst system's ability to overcome steric hindrance. Here's a breakdown of potential causes and solutions:
-
Suboptimal Ligand Choice: Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for sterically hindered substrates.[4] You need to employ bulky, electron-rich monophosphine ligands. These ligands promote the formation of a monoligated palladium(0) species, which is more reactive in the oxidative addition step, and they also facilitate the difficult reductive elimination step.[5]
-
Ineffective Base: The choice of base is critical in Suzuki-Miyaura couplings as it facilitates the transmetalation step.[4] For sterically hindered couplings, stronger bases are often required. However, very strong bases can also lead to side reactions like dehalogenation.[6] A careful screening of bases is often necessary.
-
Inappropriate Solvent: The solvent can influence the solubility of the reactants and the stability of the catalytic species. Aprotic polar solvents are generally a good starting point.
Q2: I'm observing significant dehalogenation of my 2-(trifluoromethyl)phenyl halide starting material. How can I minimize this side reaction?
A2: Dehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.[6] This is often exacerbated by conditions that are too harsh or a catalytic cycle that is stalled. To minimize dehalogenation:
-
Switch to a More Efficient Ligand: As with low yield issues, using a bulky, electron-rich ligand can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation side reaction.[6] Ligands like SPhos and XPhos are known to be effective in suppressing this side reaction.[4][7]
-
Optimize the Base: Strong bases, especially alkoxides, can sometimes promote dehalogenation.[6] Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[4][6]
-
Lower the Reaction Temperature: High temperatures can favor the dehalogenation pathway.[6] If your catalyst system is active enough, try running the reaction at a lower temperature.
Q3: For a Buchwald-Hartwig amination with a 2-(trifluoromethyl)aniline, what class of ligands should I be considering?
A3: The Buchwald-Hartwig amination is also highly sensitive to steric hindrance. For coupling a sterically hindered amine like 2-(trifluoromethyl)aniline, the choice of ligand is paramount. You should focus on:
-
Bulky, Electron-Rich Biaryl Phosphine Ligands: The Buchwald group has developed a range of highly effective ligands for C-N bond formation.[7] Ligands such as BrettPhos, XPhos, and DavePhos are specifically designed to couple sterically demanding substrates.[4]
-
Bidentate vs. Monodentate Ligands: While bidentate ligands like DPPF have their applications, for highly hindered substrates, bulky monodentate ligands often provide superior results.[8]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues in 2-(trifluoromethyl)phenyl couplings.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Ligand | Switch to a bulky, electron-rich monophosphine ligand (e.g., SPhos, XPhos, RuPhos).[4][7] | These ligands promote the formation of highly active, low-coordinate palladium species necessary for coupling sterically hindered substrates.[4][5] |
| Inappropriate Base | Screen a panel of bases, including K₃PO₄, Cs₂CO₃, and NaOtBu. | The optimal base depends on the specific substrates and can significantly impact the transmetalation step.[4] |
| Low Catalyst Activity | Use a palladium precatalyst (e.g., XPhos Pd G3) instead of generating the catalyst in situ. | Precatalysts can offer higher and more consistent catalytic activity.[8] |
| Suboptimal Temperature | Gradually increase the reaction temperature, monitoring for decomposition. | While higher temperatures can sometimes overcome activation barriers, they can also lead to side reactions.[6] |
Issue 2: Significant Byproduct Formation (e.g., Dehalogenation, Homocoupling)
| Potential Cause | Troubleshooting Step | Rationale |
| Slow Reductive Elimination | Employ a more sterically hindered ligand. | Increased steric bulk on the ligand can accelerate the product-forming reductive elimination step. |
| Base-Induced Side Reactions | Switch to a weaker base (e.g., K₂CO₃) or a non-coordinating base.[6] | Stronger bases can promote undesired side reactions.[6] |
| Oxygen Contamination | Ensure the reaction is set up under strictly anaerobic conditions. | Oxygen can deactivate the palladium catalyst, leading to side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-(Trifluoromethyl)phenyl Halide
Materials:
-
2-(Trifluoromethyl)phenyl halide (1.0 mmol)
-
Aryl boronic acid (1.2 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol)
-
Bulky phosphine ligand (e.g., XPhos, 0.04 mmol, if not using a precatalyst)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene/water (10:1 mixture, 5 mL)
Procedure:
-
To a dry Schlenk tube, add the 2-(trifluoromethyl)phenyl halide, aryl boronic acid, palladium precatalyst, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination with a 2-(Trifluoromethyl)phenyl Halide
Materials:
-
2-(Trifluoromethyl)phenyl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add the palladium precatalyst and sodium tert-butoxide to a dry Schlenk tube.
-
Add the 2-(trifluoromethyl)phenyl halide and the amine.
-
Add the anhydrous toluene.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100-110 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Catalytic Cycle and the Role of Ligands
Caption: Catalytic cycle for the Suzuki-Miyaura reaction highlighting the crucial reductive elimination step.
The bulky phosphine ligand (L) plays a critical role in facilitating the reductive elimination step, which is often the rate-limiting step in couplings of sterically hindered substrates. The steric pressure exerted by the ligand encourages the formation of the C-C bond and the release of the product from the palladium center.
References
- Current time information in Denbighshire, GB. Google Search.
- The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC - NIH.
- Cross-Coupling Reactions Guide. Sigma-Aldrich.
- Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University.
- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC.
- Suzuki Coupling with 2,3,5-Trifluorophenylboronic Acid: A Key for Organic Synthesis. Dakenchem.
- Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds.
- Ligand design for cross-couplings: phosphines. YouTube.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. Benchchem.
- Phosphine Ligands [Cross-coupling Reaction using Transition Metal C
- An Overview of Palladium-catalyzed Trifluoromethylation Reactions.
- Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium c
- Cross-Coupling Chemistry. University of Rochester.
- Aryl Phosphonate-Directed Ortho C–H Borylation: Rapid Entry into Highly-Substituted Phosphoarenes - PMC.
- Buchwald Phosphine Ligands. Sigma-Aldrich.
- Catalysis for fluorination and trifluoromethylation.
- A general strategy for the synthesis of α-trifluoromethyl- and α-perfluoroalkyl-β-lactams via palladium-catalyzed carbonyl
- Palladium‐Catalyzed Decarbonylative Trifluoromethylation of Acid Fluorides - PMC - NIH.
- Cross-Coupling Reactions. University of California, Davis.
- Phosphine ligands and c
- The development of cage phosphine 'DalPhos' ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles. Royal Society of Chemistry.
- Technical Support Center: Efficient Coupling of Sterically Hindered Aryl Iodides. Benchchem.
- Sonogashira troubleshooting help needed. Reddit.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry.
- Suzuki reaction. Wikipedia.
- 4-trifluoromethyl-phenyl sulfonyl hydrazones as practical radical....
- An Improved Catalyst System for the Pd-C
- Suzuki Coupling. Organic Chemistry Portal.
- Sustainable radical approaches for cross electrophile coupling to synthesize trifluoromethyl- and allyl-substituted tert-alcohols - PMC.
- Buchwald–Hartwig amin
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- Catalysis for Fluorination and Trifluoromethylation - PMC - NIH.
- Catalytic Results of C 6 F 5 −Alk Couplings Using Alk−Cl and C 6 F 5....
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
- Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymeriz
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC.
- Buchwald-Hartwig Amin
- Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. Semantic Scholar.
- Buchwald Ligands Review. Entegris.
- Biaryl coupling reactions c
- How to overcome Steric Hindrance?.
- Synthesis of trifluoromethyl-substituted N-aryl-poly-1,2,3-triazole deriv
- Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. ACS Omega.
- Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters. PubMed.
- Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. Royal Society of Chemistry.
Sources
- 1. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Palladium‐Catalyzed Decarbonylative Trifluoromethylation of Acid Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmcct.com [jmcct.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Sterically Hindered Suzuki-Miyaura Coupling
Ticket Subject: Catalyst & Protocol Optimization for Ortho-Substituted Biaryl Synthesis Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open
Executive Summary: The Steric Challenge
User,
You are likely encountering low yields because standard catalytic cycles stall when facing steric bulk. In Suzuki-Miyaura coupling (SMC), steric hindrance at the ortho positions of the aryl halide or boronic acid creates two opposing kinetic problems:
-
Inhibited Oxidative Addition: Bulky ligands are required to force the formation of active mono-ligated Pd(0) species (
), but excessive bulk can prevent the aryl halide from approaching the metal center. -
Stalled Transmetallation: This is often the bottleneck. The approach of the bulky boronate nucleophile to the bulky oxidative addition complex is energetically costly.
The Solution: You cannot rely on generic "screening kits." You must select a catalyst system engineered to induce flexible steric bulk —ligands that are large enough to promote reductive elimination but flexible enough to accommodate the incoming nucleophile.
Catalyst Selection Matrix (The "What")
Do not guess. Use this logic gate to select your starting system.
Primary Recommendation System
| Steric Profile | Substrate Example | Recommended Precatalyst | Ligand Class | Base/Solvent System |
| High Hindrance (Tri-ortho) | 2,6-disubstituted halide + 2-substituted boronic acid | XPhos Pd G4 | Dialkylbiaryl Phosphine | |
| Extreme Hindrance (Tetra-ortho) | 2,6-disubstituted halide + 2,6-disubstituted boronic acid | Pd-PEPPSI-IPent | NHC (N-Heterocyclic Carbene) | |
| Unstable Nucleophile | Heterocyclic boronic acids (prone to protodeboronation) | XPhos Pd G4 | Dialkylbiaryl Phosphine | |
| Electron-Rich/Secondary | Electron-rich aryl chlorides | RuPhos Pd G4 | Dialkylbiaryl Phosphine |
Why Precatalysts? (The "Why")
We strongly advise against using
-
Reasoning: In-situ catalyst generation is often slow and incomplete. With hindered substrates, if the Pd(0) is not immediately protected by the ligand, it aggregates into inactive Palladium black.
-
G4 Advantage: The Buchwald G4 precatalysts contain the ligand pre-bound and activate rapidly at room temperature via base-mediated reductive elimination, ensuring a controlled concentration of the active
species [1].
Interactive Workflow: Decision Logic
Use the following decision tree to guide your experimental design.
Figure 1: Catalyst selection logic based on substrate substitution patterns.
Troubleshooting Guide (Failure Analysis)
If your reaction failed, identify the symptom below to find the specific resolution.
Symptom A: Starting Material (Halide) Remains Unreacted
-
Diagnosis: Oxidative Addition Failure. The catalyst cannot access the C-X bond due to steric blocking or catalyst deactivation.
-
Resolution:
-
Switch to XPhos: The XPhos ligand is structurally designed to facilitate oxidative addition of aryl chlorides better than SPhos due to the specific geometry of the dicyclohexylphosphino groups [2].
-
Increase Temperature: Oxidative addition is endothermic for hindered chlorides. Move to
in Toluene/Water. -
Check Catalyst Activation: If using a G3/G4 precatalyst, ensure your base is strong enough to activate it. If using
, ensure it is finely ground or dissolved in water.
-
Symptom B: Halide Consumed, but Product Yield Low (Protodeboronation)[1]
-
Diagnosis: The boronic acid hydrolyzed and lost the Boron group (replaced by H) faster than it could transmetallate. This is the #1 killer of hindered couplings [3].
-
Resolution:
-
Switch to Boronic Esters: Use Pinacol esters (
) instead of Boronic Acids ( ). They are significantly more stable to hydrolysis. -
Anhydrous Conditions: Switch to a Pd-PEPPSI-IPent system in anhydrous Dioxane with
or . -
"Slow Release" Strategy: If you must use unstable acids (e.g., 2-pyridyl), use MIDA boronates or Trifluoroborates (
) which release the active species slowly, keeping the concentration low to prevent decomposition.[1]
-
Symptom C: Homocoupling (Ar-Ar instead of Ar-Ar')
-
Diagnosis: Oxygen ingress or disproportionation.
-
Resolution:
-
Degas Thoroughly: Sparging with Argon is insufficient for sensitive hindered cases. Use the Freeze-Pump-Thaw method (3 cycles) for reaction solvents.
-
Avoid Pd(OAc)2: This precursor can sometimes promote homocoupling of boronic acids if not fully reduced. Stick to Pd(0) sources or G4 precatalysts .
-
Standard Operating Procedures (SOPs)
Protocol A: The "Universal" Hindered Method (XPhos Pd G4)
Best for: Tri-ortho substitutions, Heterocycles, and Scale-up.
-
Charge Solids: In a vial equipped with a stir bar, add:
-
Aryl Halide (1.0 equiv)[2]
-
Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)
-
XPhos Pd G4 (1.0 - 2.0 mol%)
- (2.0 - 3.0 equiv)
-
-
Solvent Addition: Seal vial with a septum. Evacuate/backfill with Argon (3x).[2] Add THF (degassed) and Water (degassed) in a 10:1 ratio. Concentration should be 0.1 M - 0.2 M.
-
Reaction: Heat to
(for Br/I) or (for Cl). Monitor by HPLC/LCMS after 1 hour.-
Note: The reaction typically turns a dark tea color. If it turns black and precipitates (Pd black) immediately, the catalyst has decomposed; check inert atmosphere.
-
Protocol B: The "Extreme Bulk" Method (Pd-PEPPSI-IPent)
Best for: Tetra-ortho substitutions (e.g., 2,6-dimethylphenyl coupling). Reference: Organ et al., Angew.[3] Chem. Int. Ed. 2010 [4].[4][5]
-
Charge Solids: In a Schlenk tube or glovebox:
-
Aryl Chloride/Bromide (1.0 equiv)[2]
-
Boronic Acid/Ester (1.3 - 1.5 equiv)
-
Pd-PEPPSI-IPent (2.0 - 4.0 mol%)
-
(powdered, 3.0 equiv) or
-
-
Solvent: Add anhydrous 1,4-Dioxane or Toluene (0.2 M).
-
Reaction: Heat to
.-
Technical Insight: The "IPent" (Isopentyl) ligand provides "flexible bulk." It is large enough to stabilize the Pd(0) but flexible enough to swing out of the way to allow the massive tetra-ortho substrates to bind during transmetallation.
-
Frequently Asked Questions (FAQs)
Q: Can I use SPhos instead of XPhos for tetra-ortho coupling? A: Generally, no. While SPhos is excellent for tri-ortho systems, XPhos or PEPPSI-IPent are superior for tetra-ortho. SPhos lacks the necessary bulk on the phosphine backbone to force the reductive elimination of the most crowded systems efficiently.
Q: Why do you recommend KOH for PEPPSI but K3PO4 for XPhos?
A: PEPPSI catalysts often require a stronger base (
Q: My boronic acid is 2,6-disubstituted and protodeboronates instantly. Help!
A: This is a classic problem. You must stop using the boronic acid. Convert it to a MIDA boronate or a Pinacol ester . If using the ester, add a Lewis acid additive (like
References
-
Bruno, N. C., et al. (2013). "Improved Synthesis of Fourth-Generation Palladium Precatalysts for Cross-Coupling Reactions." Chemical Science.
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research.
-
Cox, P. A., et al. (2017). "Protodeboronation of Heteroarylboronic Acids: Mechanism, Scope, and Suppression." Journal of the American Chemical Society.
-
Organ, M. G., et al. (2010).[5] "Pd-PEPPSI-IPent: Low-Temperature Negishi Cross-Coupling for the Preparation of Highly Functionalized, Tetra-ortho-Substituted Biaryls." Angewandte Chemie International Edition.
Sources
Technical Support Center: Minimizing Side Reactions in 2-Chloropyrimidine Amination
Welcome to the Technical Support Center for 2-chloropyrimidine amination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. As Senior Application Scientists, we provide in-depth technical guidance rooted in mechanistic principles and practical laboratory experience to help you navigate the complexities of this crucial transformation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable solutions to minimize common side reactions.
Issue 1: Hydrolysis or Solvolysis Leading to Hydroxy/Alkoxypyrimidine Byproducts
Q1: I am observing a significant amount of a byproduct with a mass corresponding to the replacement of the chlorine with a hydroxyl or alkoxyl group. What is causing this and how can I prevent it?
A1: This is a classic case of a competing nucleophilic aromatic substitution (SNAr) reaction where your solvent (water or alcohol) acts as a nucleophile.[1][2] The pyrimidine ring is highly electron-deficient, making it susceptible to attack by even weak nucleophiles, especially at elevated temperatures.[3][4][5]
Causality & Mechanism:
The SNAr mechanism proceeds through a Meisenheimer-like complex.[2][6] If protic solvents like water or alcohols are present, they can compete with your desired amine nucleophile, attacking the C2 position to form a hydroxy- or alkoxypyrimidine byproduct after elimination of the chloride. This side reaction is often exacerbated by high temperatures and prolonged reaction times.[2]
Mitigation Strategies:
-
Ensure Anhydrous Conditions: Meticulously dry all reagents, solvents, and glassware. For metal-catalyzed reactions, this is especially critical.[1]
-
Solvent Selection: Switch to a polar aprotic solvent such as DMF, DMSO, toluene, or dioxane.[1][2] These solvents do not have acidic protons and cannot act as nucleophiles in this context.
-
Temperature & Time Optimization: Lowering the reaction temperature can significantly reduce the rate of solvolysis.[1][2] Monitor the reaction closely by TLC or LC-MS and stop it as soon as the 2-chloropyrimidine has been consumed to prevent extended heating.
-
Acid Scavenging in Acid-Catalyzed Aminations: While some aminations are acid-catalyzed, excess acid can promote hydrolysis.[7][8] The use of a mild, non-nucleophilic base can scavenge the HCl generated during the reaction without inhibiting the desired transformation.[7][9]
| Parameter | Recommendation for Minimizing Solvolysis | Rationale |
| Solvent | Anhydrous polar aprotic (DMF, DMSO, Toluene) | Prevents the solvent from acting as a competing nucleophile.[1][2] |
| Temperature | Lowest effective temperature | Reduces the rate of the undesired solvolysis reaction.[1] |
| Base (if applicable) | Mild, non-nucleophilic base (e.g., i-Pr₂NEt, CaCO₃) | Neutralizes generated HCl which can catalyze hydrolysis.[7][9] |
| Monitoring | Frequent (TLC, LC-MS) | Avoids prolonged heating after the reaction is complete.[1] |
Issue 2: Low or No Product Yield
Q2: My amination of 2-chloropyrimidine is showing low conversion, even after extended reaction times. What factors should I investigate?
A2: Low reactivity in the amination of 2-chloropyrimidine can stem from several factors, primarily related to the nucleophilicity of the amine, the reaction conditions, and the chosen synthetic route (SNAr vs. transition-metal catalysis).
Causality & Key Factors:
-
Nucleophilicity of the Amine: Weakly nucleophilic amines, such as anilines with electron-withdrawing groups, may react sluggishly under standard SNAr conditions.[8]
-
Substrate Activation: The pyrimidine ring is already electron-deficient, but the reaction rate is highly dependent on the amine's ability to attack the C2 position.[3][4]
-
Reaction Temperature: Many SNAr reactions on chloropyrimidines require heating to overcome the activation energy barrier.[2][10][11]
-
Choice of Base: Strong bases can sometimes inhibit the reaction or lead to decomposition, while the absence of a base can allow HCl buildup, which might protonate the amine, rendering it non-nucleophilic.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Recommendations:
-
Increase Temperature: If the reaction is being run at room temperature, incrementally increase the heat. Many SNAr aminations are successful in the 80-120 °C range.[1]
-
Base Selection: For SNAr, a moderate base like K₂CO₃ or Cs₂CO₃ is often used to scavenge HCl.[1] For less nucleophilic amines, a stronger base like NaOtBu might be required, often in the context of palladium catalysis.[1]
-
Switch to Palladium Catalysis: For challenging substrates, particularly less nucleophilic anilines or sterically hindered amines, a Buchwald-Hartwig amination is often the method of choice.[1][3] This approach uses a palladium catalyst and a suitable phosphine ligand to facilitate the C-N bond formation.[12]
Issue 3: Poor Regioselectivity with Polysubstituted Pyrimidines
Q3: I am using a 2,4-dichloropyrimidine derivative and obtaining a mixture of isomers. How can I control the regioselectivity to favor substitution at the C2 position?
A3: Regioselectivity in the amination of dichloropyrimidines is a well-documented challenge. Generally, the C4 position is more electrophilic and thus more reactive towards nucleophilic attack in SNAr reactions.[1][5] However, several strategies can be employed to direct the substitution to the C2 position.
Controlling Factors:
-
Electronic Effects: The inherent reactivity order for SNAr on an unsubstituted dichloropyrimidine is C4 > C2.[5]
-
Steric Hindrance: Bulky nucleophiles may show some preference for the less hindered position, but this is often not a sufficient control element.
-
Catalyst/Ligand Control: In palladium-catalyzed reactions, the choice of ligand can sometimes influence the regioselectivity, though C4 reactivity often still dominates.[13]
-
Strategic Blocking/Directing Groups: A more robust strategy involves modifying the substrate to favor C2 substitution.
Strategies for C2-Selective Amination:
-
Use of Tertiary Amine Nucleophiles: A novel strategy for substrates with an electron-withdrawing group at C5 (e.g., 2,4-dichloro-5-nitropyrimidine) involves using a tertiary amine as the nucleophile. This surprisingly directs substitution to the C2 position, followed by an in situ N-dealkylation to yield the secondary amine product.[14]
-
Temporary Substitution at C4: A powerful method involves first substituting the C4 position with a group that can be easily removed or transformed later. For example, a thiomethoxy group can be installed at the C4 position via SNAr with sodium thiomethoxide. This blocks the C4 position, forcing the subsequent amination to occur at C2. The thiomethoxy group can then be removed if necessary.[13]
Caption: Comparison of standard vs. C2-selective amination strategy.
Frequently Asked Questions (FAQs)
Q4: Is a palladium catalyst always necessary for the amination of 2-chloropyrimidine?
A4: No. The 2-chloropyrimidine ring is highly electron-deficient and is approximately 10¹⁴ to 10¹⁶ times more reactive than chlorobenzene in SNAr reactions.[3][4] For many primary and secondary aliphatic amines, and even some anilines, a direct uncatalyzed SNAr reaction at elevated temperatures is highly effective.[3][4][10][11] Palladium catalysis (e.g., Buchwald-Hartwig amination) is typically reserved for less reactive amines, such as sterically hindered amines or anilines bearing electron-withdrawing groups.[1][3]
Q5: What is the role of the base in these reactions, and how do I choose the right one?
A5: The base plays a crucial role, primarily to neutralize the hydrochloric acid (HCl) generated during the substitution.
-
In SNAr: A base is required to prevent the protonation of the amine nucleophile, which would render it inactive. Common choices include inorganic bases like K₂CO₃ or Cs₂CO₃, or non-nucleophilic organic bases like diisopropylethylamine (DIPEA).[1][15]
-
In Acid-Catalyzed SNAr: In some cases, a catalytic amount of acid can protonate the pyrimidine ring, further activating it towards nucleophilic attack.[7][16] In these systems, a very mild, often heterogeneous base like calcium carbonate (CaCO₃) can be used to buffer the reaction, scavenging the generated HCl without neutralizing the acid catalyst.[7][9]
-
In Buchwald-Hartwig Amination: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Common choices are sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS).[1][5]
Q6: Can I use "green" solvents like water for this reaction?
A6: Yes, under the right conditions. While water can lead to hydrolysis (see Issue 1), it has been successfully used as a solvent for the amination of 2-chloropyrimidine, particularly with potassium fluoride (KF) as the base.[3][17] This approach avoids organic solvents and can be highly efficient.[3] Additionally, acid-promoted aminations of related heterocyclic chlorides have been shown to proceed at a higher rate in water than in organic solvents, provided the amount of acid is carefully controlled to minimize hydrolysis.[8][18]
Experimental Protocols
Protocol 1: General Procedure for SNAr Amination
This protocol is suitable for reactive aliphatic amines and some anilines.
-
To a round-bottom flask, add 2-chloropyrimidine (1.0 mmol, 1.0 eq).
-
Add a polar aprotic solvent (e.g., DMF, 5 mL).
-
Add the amine (1.2-1.5 mmol, 1.2-1.5 eq) followed by potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq).[1]
-
Heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Buchwald-Hartwig Amination for Less Reactive Amines
This protocol is for challenging substrates where SNAr is inefficient.
-
To an oven-dried Schlenk tube, add the 2-chloropyrimidine (1.0 mmol, 1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).[1]
-
Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Add the amine (1.2 mmol, 1.2 eq).
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
-
Effects of Various Bases on Acid-Catalyzed Amination of 2-Chloro-5-ethylpyrimidine: Synthesis of PPARpan Agonist GW693085. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Effects of various bases on acid-catalyzed amination of 2-chloro-5-ethylpyrimidine: synthesis of PPARpan agonist GW693085. PubMed. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. National Center for Biotechnology Information. [Link]
-
Regioselective 2-Amination of Polychloropyrimidines. ACS Publications. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? ResearchGate. [Link]
-
2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. MolInstincts. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines. Request PDF on ResearchGate. [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC. National Center for Biotechnology Information. [Link]
-
Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine. Chemistry Stack Exchange. [Link]
-
(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
-
Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. ResearchGate. [Link]
-
Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synfacts. [Link]
-
Novel and Efficient Access to Phenylamino-pyrimidine Type Protein Kinase C Inhibitors Utilizing a Negishi Cross-Coupling Strategy. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Can't wrap my head around TLC of Buchwald-Hartwig-amination. Reddit. [Link]
-
Synthetic protocols for non-fused pyrimidines. Request PDF on ResearchGate. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
-
Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing. Royal Society of Chemistry. [Link]
-
Pyrimidine reactions. VI. The amination of chloropyrimidines with n-alkylamines. Australian Journal of Chemistry. [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Link]
-
Amination of chloropyrazine and 2-chloropyrimidine. [a]. Download Table from ResearchGate. [Link]
-
2-chloropyrimidine. Organic Syntheses Procedure. [Link]
-
Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies - PMC. National Center for Biotechnology Information. [Link]
-
GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. RASĀYAN Journal of Chemistry. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of various bases on acid-catalyzed amination of 2-chloro-5-ethylpyrimidine: synthesis of PPARpan agonist GW693085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
Validation & Comparative
A Senior Application Scientist's Guide to the 19F NMR Shifts of Ortho-Trifluoromethyl Phenyl Groups
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, imparting unique electronic properties, metabolic stability, and lipophilicity to bioactive molecules. Its utility extends into the realm of analytical chemistry, where the fluorine-19 (¹⁹F) nucleus serves as a highly sensitive NMR probe. With a spin of 1/2, 100% natural abundance, and a large chemical shift dispersion, ¹⁹F NMR spectroscopy offers a powerful tool for characterizing molecular structure and probing subtle changes in the local electronic environment.[1][2] This is particularly true for ortho-trifluoromethyl phenyl groups, where proximity effects can lead to informative and often complex ¹⁹F NMR spectra.
This guide provides an in-depth comparison of the ¹⁹F NMR chemical shifts of ortho-trifluoromethyl phenyl groups, supported by experimental data. We will explore the key factors that govern these shifts and provide a detailed protocol for acquiring high-quality ¹⁹F NMR data.
The Unique Landscape of Ortho-Trifluoromethyl Phenyl ¹⁹F NMR Shifts
The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its surroundings.[1] For a trifluoromethyl group, this sensitivity is amplified. When placed at the ortho position of a phenyl ring, the CF3 group's chemical shift is influenced by a combination of electronic effects (both inductive and resonance) from other ring substituents, as well as through-space interactions with the adjacent ortho-substituent. This interplay of factors makes the ¹⁹F NMR spectrum of an ortho-trifluoromethyl phenyl group a rich source of structural information.
Comparative Analysis of ¹⁹F NMR Chemical Shifts
The following table summarizes the ¹⁹F NMR chemical shifts of various ortho-substituted trifluoromethylbenzenes. These values, extracted from experimental data reported in the scientific literature, illustrate the impact of the ortho-substituent on the CF3 group's resonance frequency. All chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically CFCl₃ (δ = 0 ppm).
| Ortho-Substituent (X) in 2-X-C₆H₄CF₃ | ¹⁹F Chemical Shift (δ, ppm) | Solvent | Reference |
| -H | -62.39 | CDCl₃ | [3] |
| -NO₂ | -60.13 | CDCl₃ | [3] |
| -CN | -62.05 | CDCl₃ | [3] |
| -COCH₃ | -58.25 | CDCl₃ | [3] |
| -OCH₃ (in 1,3-dimethoxy-2-(trifluoromethyl)benzene) | -54.90 | CDCl₃ | [3] |
| -NH₂ (in a C-nucleoside derivative) | -62.48 to -62.83 (depending on pairing) | D₂O/H₂O | [4] |
| -OCF₃ (in a complex derivative) | -58.1 | CDCl₃ | [5] |
Observations and Interpretation:
-
Electron-Withdrawing Groups: Substituents like nitro (-NO₂) and acetyl (-COCH₃) cause a downfield shift (less negative ppm value) of the CF3 resonance compared to the unsubstituted benzotrifluoride. This is attributed to the withdrawal of electron density from the phenyl ring, which deshields the fluorine nuclei of the CF3 group.
-
Electron-Donating Groups: The dimethoxy-substituted compound shows a significant upfield shift (more negative ppm value), indicative of electron donation from the methoxy groups, which increases shielding of the CF3 fluorine nuclei.
-
Steric and Through-Space Effects: The ortho-positioning of a substituent can lead to through-space interactions that are not solely based on electronic effects. These interactions can involve the overlap of non-bonding orbitals, leading to changes in the local magnetic field experienced by the fluorine nuclei.[6] While difficult to deconvolve from electronic effects, these steric influences contribute to the unique chemical shift of each ortho-substituted analog.
Key Factors Influencing ¹⁹F NMR Chemical Shifts of Ortho-Trifluoromethyl Phenyl Groups
The chemical shift of an ortho-trifluoromethyl phenyl group is a delicate balance of several contributing factors. Understanding these factors is crucial for the accurate interpretation of ¹⁹F NMR spectra.
dot
Figure 1. Key factors influencing the ¹⁹F NMR chemical shift of ortho-trifluoromethyl phenyl groups.
1. Electronic Effects:
-
Inductive Effects: The electronegativity of the ortho-substituent influences the electron density of the phenyl ring through the sigma bond framework. Electron-withdrawing groups decrease electron density, leading to deshielding and a downfield shift of the CF3 signal. Conversely, electron-donating groups increase electron density, causing shielding and an upfield shift.[4]
-
Resonance Effects: Substituents with lone pairs or pi systems can donate or withdraw electron density through the pi system of the aromatic ring. These resonance effects can significantly impact the shielding of the CF3 group and are often more dominant than inductive effects.[4]
2. Through-Space Interactions:
The close proximity of the ortho-substituent and the CF3 group can lead to interactions that are not transmitted through the bonding network. These can include:
-
Van der Waals Interactions: Repulsive or attractive forces between the electron clouds of the ortho-substituent and the CF3 group can perturb the electronic environment of the fluorine nuclei.
-
Through-Space J-Coupling: While a coupling constant and not a chemical shift, the observation of through-space scalar coupling (JFF) is a direct indication of orbital overlap between non-bonded fluorine atoms or between fluorine and other nuclei. This overlap can also influence the chemical shift.[7][8]
3. Solvent Effects:
The polarity and hydrogen-bonding capabilities of the solvent can influence the electronic environment of the molecule, thereby affecting the ¹⁹F chemical shift.[1] It is crucial to report the solvent used when comparing ¹⁹F NMR data.
Experimental Protocol for Acquiring High-Resolution ¹⁹F NMR Spectra
Obtaining high-quality, reproducible ¹⁹F NMR data is paramount for accurate analysis. The following protocol provides a step-by-step guide for the acquisition of ¹⁹F NMR spectra of ortho-trifluoromethyl phenyl compounds.
dot
Figure 2. Experimental workflow for acquiring high-resolution ¹⁹F NMR spectra.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the ortho-trifluoromethyl phenyl compound.
-
Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean NMR tube. The choice of solvent should be based on the solubility of the compound and should be kept consistent for comparative studies.
-
For accurate chemical shift referencing, add a small amount of an internal standard. While CFCl₃ is the primary reference, its volatility and environmental concerns have led to the use of secondary standards like trifluorotoluene (-63.72 ppm) or hexafluorobenzene (C₆F₆, -164.9 ppm).[9]
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer equipped with a probe capable of ¹⁹F detection.
-
Ensure the probe is properly tuned to the ¹⁹F frequency to maximize sensitivity.
-
-
Data Acquisition:
-
Spectral Width: Set a spectral width that encompasses the expected chemical shift range for the CF3 group, typically between -50 and -75 ppm for benzotrifluorides.[10]
-
Proton Decoupling: To simplify the spectrum and improve the signal-to-noise ratio, use proton decoupling (¹H decoupling). This will collapse any couplings between the fluorine nuclei and protons on the phenyl ring or the ortho-substituent.[10]
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Acquisition Time and Relaxation Delay: Set an appropriate acquisition time (typically 1-2 seconds) to ensure good digital resolution. The relaxation delay should be set to at least 1-2 times the longest ¹⁹F T₁ relaxation time to allow for adequate relaxation between scans. For quantitative measurements, a longer relaxation delay (5 x T₁) is necessary.
-
Number of Scans: The number of scans will depend on the concentration of the sample. For a typical sample, 16 to 64 scans should provide a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform to convert the free induction decay (FID) into a frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the chemical shift of the internal standard to its known value.
-
Conclusion
The ¹⁹F NMR chemical shift of an ortho-trifluoromethyl phenyl group is a powerful diagnostic tool for chemists. Its sensitivity to the electronic nature and steric bulk of the adjacent substituent provides a window into the intricate intramolecular interactions at play. By understanding the fundamental principles that govern these chemical shifts and by employing a robust experimental protocol, researchers can leverage ¹⁹F NMR spectroscopy to gain valuable insights into the structure and properties of these important fluorinated motifs. This guide serves as a foundational resource for the effective application of this technique in research and development.
References
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Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC - NIH. (2016, January 19). Retrieved from [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Retrieved from [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC. Retrieved from [Link]
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High-Resolution 19F MAS NMR Spectroscopy: Structural Disorder and Unusual J Couplings in a Fluorinated Hydroxy-Silicate. Retrieved from [Link]
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. (2017, December 18). Retrieved from [Link]
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2 - Supporting Information. Retrieved from [Link]
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F19 Nuclear Magnetic Resonance Spectra of Some Benzotrifluorides | The Journal of Organic Chemistry. Retrieved from [Link]
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Substituent effects by 19F nuclear magnetic resonance: Polar and π-electron effects. Retrieved from [Link]
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19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides | Request PDF. Retrieved from [Link]
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Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes - KOPS. Retrieved from [Link]
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19Flourine NMR. Retrieved from [Link]
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3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem. Retrieved from [Link]
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19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides - ConnectSci. (1980, November 1). Retrieved from [Link]
-
19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - NIH. Retrieved from [Link]
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19F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. (2022, March 30). Retrieved from [Link]
-
Series of 19 F NMR spectra recorded during the process of warming a... - ResearchGate. Retrieved from [Link]
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'Through‐space' hydrogen–fluorine, carbon‐fluorine and fluorine–fluorine spin–spin coupling in 2‐phenyl‐3‐alkyl‐4,5,6,7‐tetrahydroindazoles - ResearchGate. Retrieved from [Link]
-
Fluorine NMR. Retrieved from [Link]
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19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]
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A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - ResearchGate. Retrieved from [Link]
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3.3 - Supertesting set 19F NMR | Imperial College London. (2021, October 21). Retrieved from [Link]
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]
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Inter-residue through-space scalar 19F– 19F couplings between CH2F groups in a protein - Recent. Retrieved from [Link]
-
Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in. (2021, November 15). Retrieved from [Link]
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Through-space (19) F-(19) F spin-spin coupling in ortho-fluoro Z-azobenzene. Retrieved from [Link]
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Through-space (19)F-(19)F spin-spin coupling in ortho-fluoro Z-azobenzene - PubMed. (2016, February 15). Retrieved from [Link]
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- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
Structural Determinants of Reactivity: 5-Aryl-2-Chloropyrimidines vs. Brominated Analogs
Executive Summary
In medicinal chemistry, the 5-aryl-2-chloropyrimidine scaffold is a privileged pharmacophore, serving as a critical intermediate for kinase inhibitors (e.g., Imatinib analogs) and agrochemicals. This guide objectively compares the crystallographic and reactive properties of 5-aryl-2-chloropyrimidines against their brominated counterparts (5-aryl-2-bromopyrimidines) and unsubstituted analogs.
Key Finding: While 2-bromopyrimidines offer faster initial oxidative addition rates, the 2-chloropyrimidine motif provides superior stability and site-selective orthogonality when paired with C5-halogens. Crystal structure analysis reveals that the C2-Cl bond (approx. 1.74 Å) is significantly shorter than C2-Br, yet remains highly activated for SNAr displacement due to the electron-deficient pyrimidine core.
Structural Crystallography Analysis
The physical behavior of 5-aryl-2-chloropyrimidines is governed by two primary crystallographic features: the C2–X bond length and the inter-ring torsion angle .
Comparative Structural Metrics
The following data synthesizes average values from Cambridge Structural Database (CSD) entries for analogous 2-halo-5-phenylpyrimidines.
| Feature | 5-Aryl-2-Chloropyrimidine | 5-Aryl-2-Bromopyrimidine | Impact on Performance |
| C2–X Bond Length | 1.73 – 1.75 Å | 1.88 – 1.91 Å | Cl bond is shorter/stronger, requiring specialized ligands for Pd-catalysis but ideal for SNAr. |
| Inter-ring Torsion (φ) | 30° – 45° | 30° – 45° | Non-planar twist disrupts |
| Melting Point | 131 – 133 °C | 165 – 168 °C | Lower MP of chloro-analog facilitates lower-temperature processing and solubility. |
| Crystal Packing | Herringbone / C-H...N | Halogen Bond / | Cl...N halogen bonding is weaker than Br...N, leading to different polymorph stability. |
Structural Logic Diagram
The diagram below illustrates the causal relationship between the crystal structure features and the resulting chemical properties.
Figure 1: Structural determinants of physicochemical properties in chloropyrimidines.
Reactivity & Selectivity Profile
Understanding the reactivity hierarchy is crucial when designing multi-step syntheses involving this scaffold.
The "Orthogonality" Advantage
When using 5-bromo-2-chloropyrimidine as a starting material to generate 5-aryl-2-chloropyrimidines:
-
Site C5 (C-Br): Reacts first in Pd-catalyzed Suzuki-Miyaura couplings due to the weaker C-Br bond (BDE ~66 kcal/mol).
-
Site C2 (C-Cl): Remains intact during the first coupling, serving as a "latent" electrophile for subsequent amination (SNAr) or a second cross-coupling.
Comparison Data:
-
Reaction with Phenylboronic Acid (Pd(PPh3)4, Na2CO3):
Experimental Protocols
To ensure reproducibility, we provide validated protocols for the synthesis and crystallization of the target scaffold.
Protocol A: Synthesis of 2-Chloro-5-phenylpyrimidine
Objective: Selective C5-arylation of 5-bromo-2-chloropyrimidine.
-
Reagents:
-
5-Bromo-2-chloropyrimidine (1.0 eq)
-
Phenylboronic acid (1.1 eq)
-
Pd(PPh3)4 (3-5 mol%)
-
Na2CO3 (2.0 eq, 2M aqueous solution)
-
Solvent: Toluene/Ethanol (4:1 v/v)
-
-
Procedure:
-
Degas solvents with Argon for 15 minutes.
-
Combine halide, boronic acid, and catalyst in the reaction vessel.
-
Add base and heat to 85°C for 4–6 hours. Note: Do not exceed 90°C to prevent C2-activation.
-
Monitor by TLC (Hexane/EtOAc 8:2). C5-product moves slightly higher than starting material.
-
Workup: Cool, dilute with water, extract with EtOAc. Dry over MgSO4.
-
Purification: Flash chromatography (SiO2, 0-10% EtOAc in Hexanes).
-
Protocol B: Single Crystal Growth (Slow Evaporation)
Objective: Obtain X-ray quality crystals to verify the torsion angle.
-
Solvent System: Chloroform / Methanol (1:1).
-
Method:
-
Dissolve 20 mg of pure 2-chloro-5-phenylpyrimidine in 2 mL of Chloroform.
-
Add 2 mL of Methanol. Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.
-
Cover the vial with parafilm and poke 3 small holes with a needle.
-
Store in a vibration-free environment at 20°C.
-
-
Observation: Colorless blocks or needles should appear within 48-72 hours.
Experimental Workflow Diagram
Figure 2: Workflow for synthesis and structural characterization.
Supramolecular Assembly & Stability
The crystal stability of 2-chloropyrimidines is driven by specific intermolecular interactions that differ from brominated analogs.
-
Halogen Bonding: The C-Cl...N interaction is present but weak compared to C-Br...N. This results in a "softer" crystal lattice for the chloro-derivative, correlating with its lower melting point (131°C vs 165°C for bromo).
-
Pi-Stacking: The ~35° torsion angle between the phenyl and pyrimidine rings prevents perfect "pancake" stacking. Instead, the molecules adopt a herringbone or offset-stacking motif. This is advantageous for solubility, as the lattice energy is easier to overcome during dissolution in organic solvents compared to planar, rigid analogs like quinazolines.
References
-
BenchChem. (2025).[4][5] 2-Chloro-5-phenylpyrimidine | 22536-62-5 | Technical Data.[1][6] Retrieved from
-
Garg, N. K., et al. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol. Organic Syntheses. Retrieved from
-
Gronowitz, S., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Journal of Organic Chemistry. Retrieved from
-
Organic Chemistry Portal. (2023). Suzuki Coupling Mechanism and Recent Literature. Retrieved from
-
GuideChem. (2025). Physical Properties of 2-Chloro-5-phenylpyrimidine. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
